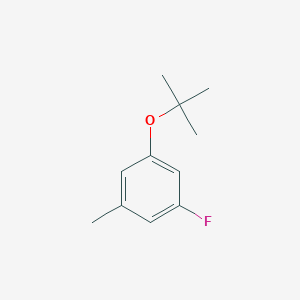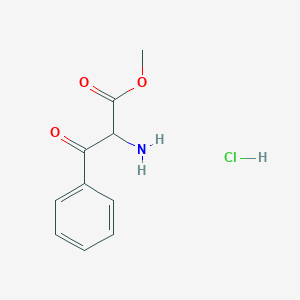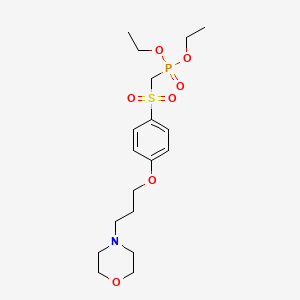
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is a complex organophosphorus compound It is characterized by the presence of a morpholine ring, a phenyl group, and a sulfonyl group attached to a phosphonate moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate typically involves multiple steps. One common method involves the reaction of 4-(3-morpholinopropoxy)benzaldehyde with diethyl phosphite in the presence of a base, such as sodium hydride. The reaction is carried out under an inert atmosphere, typically nitrogen, to prevent oxidation. The resulting intermediate is then treated with a sulfonyl chloride derivative to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization and chromatography are employed to ensure the purity of the final product .
Chemical Reactions Analysis
Types of Reactions
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfone derivatives.
Reduction: Reduction reactions can convert the sulfonyl group to a sulfide.
Substitution: Nucleophilic substitution reactions can occur at the phenyl ring or the phosphonate group.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used in substitution reactions.
Major Products Formed
The major products formed from these reactions include sulfone derivatives, sulfides, and various substituted phenyl and phosphonate compounds .
Scientific Research Applications
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate has several scientific research applications:
Chemistry: It is used as a reagent in organic synthesis and as a building block for more complex molecules.
Medicine: Research is ongoing into its potential as an antimicrobial and anticancer agent.
Mechanism of Action
The mechanism of action of diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate involves its interaction with specific molecular targets. For example, as an enzyme inhibitor, it binds to the active site of acid phosphatases, preventing the enzyme from catalyzing its substrate. This inhibition can lead to various biological effects, such as reduced bone resorption in the case of osteoclast acid phosphatases .
Comparison with Similar Compounds
Similar Compounds
Diethylalkylsulfonamido(4-methoxyphenyl)methyl)phosphonate: Similar in structure but with a methoxy group instead of a morpholine ring.
Diethyl (4-isopropylphenyl) (substituted phenylamino)methyl)phosphonate: Contains an isopropyl group and substituted phenylamino group instead of the morpholine and sulfonyl groups.
Uniqueness
Diethyl (((4-(3-morpholinopropoxy)phenyl)sulfonyl)methyl)phosphonate is unique due to the presence of the morpholine ring and sulfonyl group, which confer specific chemical and biological properties. These structural features make it a versatile compound for various applications in research and industry .
Properties
Molecular Formula |
C18H30NO7PS |
|---|---|
Molecular Weight |
435.5 g/mol |
IUPAC Name |
4-[3-[4-(diethoxyphosphorylmethylsulfonyl)phenoxy]propyl]morpholine |
InChI |
InChI=1S/C18H30NO7PS/c1-3-25-27(20,26-4-2)16-28(21,22)18-8-6-17(7-9-18)24-13-5-10-19-11-14-23-15-12-19/h6-9H,3-5,10-16H2,1-2H3 |
InChI Key |
NIEMPHLOLLQRFV-UHFFFAOYSA-N |
Canonical SMILES |
CCOP(=O)(CS(=O)(=O)C1=CC=C(C=C1)OCCCN2CCOCC2)OCC |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![1-(Cyclopropylmethyl)-4-[(trimethylsilyl)ethynyl]pyrazole](/img/structure/B13703951.png)
![2,3-Dihydrobenzo[b][1,4]dioxin-6-yl Chloroformate](/img/structure/B13703954.png)
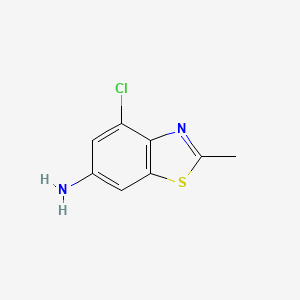
![disodium;[3,4-dihydroxy-5-(6-oxo-1H-purin-9-yl)oxolan-2-yl]methyl phosphate;heptahydrate](/img/structure/B13703975.png)
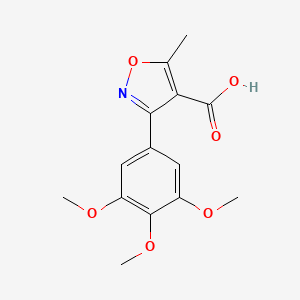
![2-(3-Azetidinyl)benzo[d]isothiazol-3(2H)-one](/img/structure/B13703986.png)
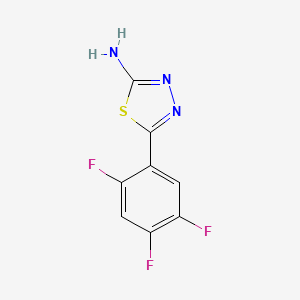

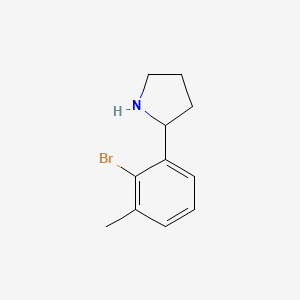
![3-(Dimethylamino)bicyclo[1.1.1]pentane-1-carboxylic acid hydrochloride](/img/structure/B13704004.png)

